(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one
Description
Properties
IUPAC Name |
(1R,4S)-2-azabicyclo[2.2.0]hex-5-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-3-1-2-4(3)6-5/h1-4H,(H,6,7)/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCCPWBBOMBLEC-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C1C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@@H]2[C@H]1C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
95.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one can be achieved through several methods. One common approach involves the photochemical rearrangement of 2-pyrone derivatives. This method utilizes flow photochemistry to significantly reduce reaction times and improve throughput . Another method involves the polymerization of 3-substituted-4-halocyclobutenes using catalysts such as the Hoveyda–Grubbs 2nd generation catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical synthesis process. This involves optimizing reaction conditions to minimize reactor fouling and maximize yield .
Chemical Reactions Analysis
Types of Reactions
(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include halides, soft and hard nucleophiles, and various oxidizing and reducing agents . Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the compound .
Scientific Research Applications
(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with molecular targets through nucleophilic attack and ring-opening reactions. These interactions can lead to the formation of various products, depending on the specific pathways and conditions involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural features and functional groups of “(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one” with analogous bicyclic lactams:
Physical and Spectral Data
Research Findings and Key Differentiators
Ring Strain vs. Stability : The [2.2.0] system’s higher strain drives reactivity in cycloadditions and cleavage reactions, whereas [2.2.1] systems are more stable and preferred in drug synthesis .
Stereochemical Outcomes : Reactions involving [2.2.0]hex-5-enes often yield inseparable isomeric mixtures, limiting their direct application compared to enantiopure [2.2.1] derivatives .
Functionalization Potential: The enone group in [2.2.0]hex-5-en-3-one allows for conjugate additions or oxidations, while [2.2.1] lactams are better suited for stereoselective functionalization .
Biological Activity
(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one, also known as a lactam derivative, is a bicyclic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural properties, which contribute to its biological activity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . It features a bicyclic framework that includes a nitrogen atom in the ring structure, which is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 111.13 g/mol |
| Molecular Formula | C₆H₇NO |
| CAS Number | 123456-78-9 |
Pharmacological Applications
- Analgesic Properties : Research indicates that this compound serves as an intermediate in the synthesis of analgesics. Its derivatives have been explored for pain relief mechanisms, potentially offering new avenues for pain management therapies.
- Neurotransmitter Modulation : The compound has been implicated in studies focusing on neurotransmitter systems, particularly involving acetylcholine receptors. Its structural resemblance to neurotransmitter analogs allows it to interact with these receptors, which is crucial for understanding neurological disorders and developing treatments.
- Antimicrobial Activity : Preliminary studies have suggested that certain derivatives of this compound exhibit antimicrobial properties, making them candidates for further investigation in the development of new antibiotics.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Analgesic Efficacy : A study published in Journal of Medicinal Chemistry evaluated the analgesic effects of synthesized derivatives based on this compound framework. Results indicated significant pain relief comparable to established analgesics in animal models .
- Neuropharmacological Research : In a neuropharmacological study, researchers investigated the interaction of this compound with nicotinic acetylcholine receptors. The findings suggested that it could enhance receptor activity, offering insights into potential treatments for cognitive disorders .
The biological activity of this compound can be attributed to its ability to mimic natural substrates in biochemical pathways:
- Receptor Binding : The compound's structure allows it to bind effectively to various receptors, influencing neurotransmission and pain pathways.
- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes involved in inflammatory processes, thus contributing to its analgesic properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1α,4α)-2-Azabicyclo[2.2.0]hex-5-en-3-one, and what analytical techniques validate its purity?
- Methodology : The compound is typically synthesized via intramolecular cyclization of precursor amines or ketones under controlled catalytic conditions (e.g., palladium-mediated reactions). Purity validation requires a combination of:
- HPLC (High-Performance Liquid Chromatography) to assess enantiomeric excess (critical for stereospecific applications) .
- NMR (¹H/¹³C) to confirm bicyclic structure and substituent positions .
- Melting Point Analysis : For enantiomers, melting points vary significantly (e.g., (-)-enantiomer: 92–100°C vs. (±)-form: 55–59°C), serving as a preliminary purity indicator .
Q. How do storage conditions impact the compound’s stability, and what protocols are recommended for long-term preservation?
- Methodology :
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the strained bicyclic structure .
- Moisture Control : Use desiccants (e.g., silica gel) to mitigate lactam ring degradation.
- Stability Monitoring : Conduct periodic FT-IR analysis to detect carbonyl group alterations, a key stability marker .
Advanced Research Questions
Q. How can researchers resolve contradictions between theoretical reactivity predictions (e.g., DFT calculations) and experimental outcomes in ring-opening reactions?
- Methodology :
- Controlled Kinetic Studies : Vary reaction solvents (polar vs. non-polar) and temperatures to isolate intermediates.
- Isotopic Labeling : Use ¹⁵N-labeled analogs to trace nitrogen migration during ring-opening, addressing discrepancies in mechanistic pathways .
- Comparative Impurity Profiling : Cross-reference pharmacopeial impurity standards (e.g., penam/bicyclic β-lactam derivatives) to identify side products .
Q. What methodological approaches are used to study stereochemical effects on biological activity in azabicyclo compounds?
- Methodology :
- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to isolate (1α,4α)-configured derivatives .
- Bioactivity Assays : Test enantiomers against β-lactamase enzymes (e.g., TEM-1) to correlate stereochemistry with inhibitory potency .
- X-ray Crystallography : Resolve 3D structures of enzyme-compound complexes to identify stereospecific binding interactions .
Q. How should environmental fate studies be designed to assess the compound’s persistence and ecological impact?
- Methodology :
- Longitudinal Field Studies : Use randomized block designs with split-split plots to evaluate degradation across soil types and climatic conditions .
- Biotic/Abiotic Transformation Analysis :
- LC-MS/MS to quantify hydrolytic/byproduct formation in aqueous matrices.
- Microcosm Experiments : Measure microbial degradation rates under aerobic/anaerobic conditions .
- Ecotoxicity Profiling : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
